Cochinchinenin

Description

Properties

IUPAC Name |

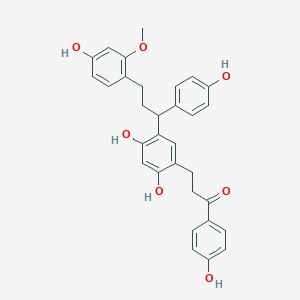

3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIYEXDIBBOYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415696 | |

| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400603-95-4 | |

| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Sources and Isolation Methodologies

Primary Botanical Sources

The principal botanical source of Cochinchinenin is Dracaena cochinchinensis, a plant species found in Southeast Asia, particularly in China. researchgate.netwebmd.com This plant is renowned for producing a dark crimson resin known as "Dragon's Blood" (Resina Draconis). researchgate.net The resin exudes from the stem of the tree, and its formation is often a response to mechanical damage or fungal infection. researchgate.netyoutube.com

Dragon's Blood has a long history of use in traditional Chinese medicine. researchgate.netwikipedia.org Phytochemical analyses have revealed that flavonoids are the main chemical constituents of this resin. researchgate.netresearchgate.netyoutube.com Within this complex mixture of phenolic compounds, this compound is a notable component. researchgate.net The resin itself is a complex mixture containing numerous compounds, including flavonoids, steroids, and phenolics. wikipedia.org

Eurycoma longifolia, a plant native to Southeast Asia, is recognized in traditional medicine for various purposes. webmd.comnih.gov Its primary chemical constituents are noted to be quassinoid diterpenoids, such as eurycomanone. nih.gov While the plant is phytochemically rich, current scientific literature does not identify Eurycoma longifolia as a botanical source of this compound. Its chemical profile is characterized by different classes of compounds. nih.govresearchgate.net

Table 1: Botanical Sources of this compound

| Botanical Name | Common Name / Product | Presence of this compound | Primary Chemical Class of the Plant |

|---|---|---|---|

| Dracaena cochinchinensis | Dragon's Blood Tree | Confirmed Source researchgate.netresearchgate.net | Flavonoids, Phenolics wikipedia.org |

Extraction and Isolation Techniques

The process of isolating this compound from its botanical source, primarily Dragon's Blood resin, is a multi-step procedure that begins with extraction and is followed by advanced purification methods.

Column chromatography is a fundamental technique for separating individual chemical compounds from a mixture. rjptonline.orgnih.gov For the isolation of this compound and other related flavonoids from Dracaena cochinchinensis, a combination of different chromatographic methods is typically employed. researchgate.net

The general process often starts with the crude resin being extracted with a solvent like ethyl acetate. researchgate.net This crude extract, containing a multitude of compounds, is then subjected to a series of chromatographic separations. researchgate.net

Silica (B1680970) Gel Chromatography: This is often one of the initial purification steps. researchgate.net Silica gel is a polar stationary phase, and this technique separates compounds based on their polarity. rjptonline.orgnih.gov The crude extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are passed through it to elute the different components at different times, achieving partial separation. researchgate.netrjptonline.org

Sephadex LH-20 Chromatography: This technique is frequently used for the fine purification of flavonoids. researchgate.netcytivalifesciences.com Sephadex LH-20 is a versatile medium made from hydroxypropylated dextran (B179266) that can be used with organic solvents. avantorsciences.comsigmaaldrich.com It functions primarily as a size-exclusion chromatography medium but also separates compounds based on their polarity due to its dual hydrophilic and lipophilic nature. sigmaaldrich.comresearchgate.net This makes it highly effective for separating closely related flavonoid molecules. cytivalifesciences.com In a typical procedure, fractions obtained from silica gel chromatography are further purified on a Sephadex LH-20 column. researchgate.net

MCI Gel Chromatography: MCI gel is another type of resin used in column chromatography for the purification of natural products. Literature on the isolation of constituents from Dragon's Blood confirms the use of MCI gel in conjunction with silica gel and Sephadex LH-20 to achieve the separation and purification of its complex chemical components. researchgate.net

Table 2: Chromatographic Techniques in this compound Isolation

| Chromatographic Method | Principle of Separation | Role in Isolation |

|---|---|---|

| Silica Gel Chromatography | Adsorption; separation based on polarity. rjptonline.org | Initial fractionation of the crude extract. researchgate.net |

| Sephadex LH-20 Chromatography | Primarily size exclusion and partition chromatography. sigmaaldrich.comresearchgate.net | Final purification of flavonoids and other phenols. researchgate.netcytivalifesciences.com |

| MCI Gel Chromatography | Adsorption / Reversed-phase. | Used in multi-step purification schemes for Dragon's Blood constituents. researchgate.net |

Chemical Classification and Structural Characterization

Classification within Flavonoids

Within the flavonoid family, Cochinchinenin exhibits structural characteristics that lead to its classification into specific categories, reflecting its unique molecular arrangement.

Retro-dihydrochalcone Subclass

This compound A is identified as belonging to the retro-dihydrochalcone subclass of organic compounds. np-mrd.org Retro-dihydrochalcones represent a variation of the more common dihydrochalcones, distinguished by differences in their structural connectivity. np-mrd.org

Chalcone (B49325) Dimer Architecture

Flavonoid Oligomer Configurations (e.g., Biflavonoids, Triflavonoids)

Beyond being a simple dimer, this compound is also discussed in the context of flavonoid oligomers. Flavonoid oligomers are compounds formed by the linkage of multiple flavonoid units. These can include biflavonoids (two units) and triflavonoids (three units), among others. Studies on the red resin of Dracaena cochinchinensis have isolated various flavonoid oligomers, including biflavonoids and triflavonoids, some of which are named cochinchinenins (Cochinchinenins D-H). researchgate.net this compound itself is described as a chalcone dimer, fitting within the broader category of flavonoid oligomers, specifically as a biflavonoid due to its dimeric nature. researchgate.netmdpi.com

Advanced Spectroscopic Elucidation

The structural details of this compound have been largely determined through advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a crucial role.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are essential for the comprehensive structural elucidation of complex natural products like this compound. semanticscholar.orgtandfonline.comresearchgate.netresearchgate.net

¹H-NMR Spectroscopy Applications

¹H-NMR spectroscopy provides valuable information about the hydrogen atoms within a molecule, including their chemical environment and connectivity. Analysis of the ¹H-NMR spectrum of this compound yields characteristic signals (chemical shifts, multiplicities, and coupling constants) that correspond to specific protons in the molecule's structure. researchgate.netresearchgate.net For instance, the ¹H NMR spectrum of one form of this compound in CD₃OD showed signals that were used to help determine its structure. semanticscholar.org Another study on a dihydrochalcone (B1670589) isolated from Dracaena cochinchinensis, which is related to the structural components of this compound, detailed ¹H NMR signals including aromatic protons and aliphatic proton signals, providing key data for structural confirmation. tandfonline.com These spectroscopic data, often combined with other techniques like ¹³C NMR and 2D NMR (e.g., HMBC), are critical for assigning the positions of atoms and confirming the proposed dimeric and oligomeric structures of this compound and its related compounds. tandfonline.comresearchgate.netresearchgate.net

Detailed research findings from ¹H-NMR analysis contribute to the understanding of the specific linkages and functional groups present in the this compound molecule. For example, the presence and position of hydroxyl and methoxyl groups can be inferred from characteristic chemical shifts in the ¹H NMR spectrum. tandfonline.com Coupling constants provide information about the dihedral angles between coupled protons, aiding in the determination of stereochemistry and conformation.

Below is an example of how ¹H NMR data might be presented for a related dihydrochalcone, illustrating the type of information obtained:

Note: The data in this table is illustrative, based on reported NMR data for a related compound tandfonline.com, to demonstrate the format of ¹H-NMR data presentation.

Compound Names and PubChem CIDs:

Advanced Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Spectroscopy Applications

13C NMR spectroscopy is a fundamental technique in the structural elucidation of organic compounds, including cochinchinenins. It provides information about the carbon skeleton and the electronic environment of each carbon atom. Analysis of 13C NMR spectra allows for the determination of the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl) within the molecule.

Studies on this compound variants have utilized 13C NMR data to deduce molecular formulas and confirm structural assignments. rhhz.netresearchgate.net For example, the 13C NMR spectrum of this compound H displayed signals corresponding to 50 carbon atoms, including a carbonyl carbon at δ 202.0 ppm, 17 quaternary carbons (nine of which were oxygen-bearing), and 19 tertiary sp2 carbons, indicating the presence of six benzene (B151609) rings and 13 sp3 carbons. rhhz.net Differences in 13C NMR data have also been used to identify variations between related cochinchinenins, such as the presence of an additional oxygen-bearing methyl group in this compound D compared to a similar compound. rhhz.net

While comprehensive 13C NMR data tables for all cochinchinenins are extensive, the technique is consistently applied to identify and assign carbon resonances, which is crucial for building the complete molecular structure. researchgate.netscielo.org.mx

2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity between atoms and confirming structural assignments derived from 1D NMR data. epfl.chipb.ptemory.edurutgers.edu Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are commonly applied in the structural analysis of complex natural products like cochinchinenins. researchgate.netscielo.org.mx

HMBC experiments reveal correlations between protons and carbon atoms that are two to four bonds away, which is particularly useful for identifying quaternary carbons and establishing connectivity across multiple bonds. epfl.chipb.pt HSQC spectroscopy, on the other hand, shows correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations). epfl.chipb.pt These correlations are vital for assigning proton and carbon signals and mapping the carbon-hydrogen framework of the molecule.

Research on cochinchinenins has employed HMBC and HMQC correlations to confirm the assignments of 1H and 13C NMR signals and to elucidate the complex linkages within these oligomeric structures. rhhz.netresearchgate.netscielo.org.mx For instance, HMBC correlations were used to confirm the structure of this compound D by showing connections between specific protons and carbons. rhhz.net The combined information from 1D and 2D NMR experiments allows researchers to piece together the complete chemical structure of this compound compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of cochinchinenins, aiding in their identification and structural characterization.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the accurate mass of a molecule, which is essential for confirming its elemental composition and molecular formula. kib.ac.cn HRESIMS is particularly useful for analyzing polar and less volatile compounds like cochinchinenins.

Studies on new this compound compounds isolated from Dracaena cochinchinensis have frequently utilized HRESIMS in both positive and negative ion modes to determine their molecular formulas. rhhz.netresearchgate.netresearchgate.netresearchgate.net For example, the molecular formula of this compound H was deduced from negative ion HRFABMS data. rhhz.net Similarly, positive ion HRESIMS data (m/z 542.2261 [M]+) was used to determine the molecular formula (C33H34O7) of a this compound compound (compound 1). rhhz.netresearchgate.net HRESIMS provides high mass accuracy, which is critical for distinguishing between compounds with very similar nominal masses. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and semi-volatile compounds. While cochinchinenins are generally less volatile, GC-MS has been applied in studies analyzing the volatile metabolite profiles of Dracaena cochinchinensis xylem. nih.gov

GC-MS can be used to identify components in complex mixtures by separating them chromatographically before they are introduced into the mass spectrometer for detection and fragmentation. awsjournal.orgnih.gov In the context of cochinchinenins, GC-MS analysis of selected isolated compounds, often after derivatization to increase volatility, has been used to obtain their mass spectral characteristics and facilitate their identification in total ion chromatograms. researchgate.net This approach complements other spectroscopic methods by providing an additional means of characterization and comparison with known compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the ways in which a molecule breaks apart under controlled conditions. mdpi.comnih.gov

MS/MS is used to generate characteristic fragmentation patterns that can be used to confirm the identity of a compound or to elucidate the structure of a novel one. dntb.gov.uaplos.org By analyzing the mass-to-charge ratios of the fragment ions, researchers can deduce the presence of specific functional groups and the connectivity of different parts of the molecule. nih.gov

In studies involving compounds from Dragon's Blood, including cochinchinenins and related flavonoids, MS/MS fragmentation data has been used to support structural characterization. plos.orgresearchgate.netmdpi.comnih.gov Characteristic fragment ions observed in MS/MS spectra can indicate specific structural features, such as the presence of dihydrochalcone derivatives. researchgate.netmdpi.com The fragmentation pathways observed in MS/MS experiments provide further evidence to support the structures proposed based on NMR and high-resolution MS data. plos.orgnih.gov

Biosynthetic Pathways and Regulation

Precursor Pathways: Phenylalanine Ammonia-Lyase (PAL) Pathway Involvement

The production of dragon's blood, and thus its flavonoid constituents such as cochinchinenin, is reported to occur mainly via the phenylalanine ammonia-lyase (PAL) pathway. mdpi.com The phenylpropanoid pathway serves as the initial stage for flavonoid biosynthesis. frontiersin.orgscielo.br In this pathway, phenylalanine is progressively catalyzed into 4-coumaroyl-CoA through the action of key enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL). scielo.brmdpi.com PAL plays a crucial role as a link between primary and secondary metabolism, generating essential structural skeletons via the phenylpropanoid pathway. scielo.br Transcriptome analyses in D. cochinchinensis have identified upregulated genes related to secondary metabolite biosynthesis, including PAL, following injury, indicating the activation of this pathway in dragon's blood formation. biorxiv.org

Enzymatic Steps in Flavonoid Biosynthesis

Following the phenylpropanoid pathway, the biosynthesis of flavonoids proceeds through a series of enzymatic reactions. Several key enzymes are involved in converting the activated cinnamic acid derivatives into the core flavonoid structures. scielo.br

Chalcone (B49325) synthase (CHS) is recognized as the first committed enzyme in the flavonoid biosynthesis pathway. scielo.brmdpi.com It catalyzes a crucial condensation reaction involving one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. scielo.brmdpi.com This reaction represents a significant branch point from the general phenylpropanoid pathway towards the synthesis of flavonoids. mdpi.com CHS activity is essential for generating the basic flavonoid skeleton. mdpi.commdpi.com Studies in Dracaena species, including D. cochinchinensis, have shown that CHS genes are significantly upregulated after wounding, correlating with flavonoid accumulation. biorxiv.orgnih.govscispace.com

Chalcone isomerase (CHI) is another pivotal enzyme in the flavonoid biosynthetic pathway. mdpi.comfrontiersin.org CHI catalyzes the stereospecific intramolecular cyclization of the chalcone produced by CHS, converting it into a flavanone (B1672756). mdpi.commdpi.comfrontiersin.org Specifically, in most plants, type I CHI isomerizes naringenin chalcone to (2S)-naringenin. mdpi.comfrontiersin.org This isomerization is a critical step, as flavanones serve as essential intermediate metabolites and key branch points for the synthesis of various flavonoid subclasses. scielo.brmdpi.com While the spontaneous reaction can occur, the presence of CHI significantly increases the reaction rate. mdpi.com Research in Dracaena has identified CHI genes that are upregulated following wounding, suggesting their involvement in wound-induced flavonoid production. biorxiv.orgnih.govscispace.comresearchgate.net

Flavanone 3-hydroxylase (F3H) is a key enzyme in the biosynthesis of dihydroflavonols. mdpi.comresearchgate.netfrontiersin.org It catalyzes the hydroxylation of flavanones, such as naringenin, at the C-3 position to produce dihydroflavonols like dihydrokaempferol. mdpi.comresearchgate.netnih.gov Dihydroflavonols are important precursors for the biosynthesis of several flavonoid branches, including flavonols, anthocyanins, and proanthocyanidins. mdpi.comresearchgate.netmdpi.com F3H belongs to the family of 2-oxoglutarate-dependent dioxygenases and requires 2-oxoglutarate, dioxygen, ferrous iron, and ascorbate (B8700270) for its activity. frontiersin.org Studies in Dracaena have indicated the involvement of F3H in flavonoid biosynthesis, with F3H genes showing altered expression levels in response to stress. biorxiv.orgnih.govscispace.com

Factors Influencing Natural Production in Dracaena cochinchinensis

The natural production and accumulation of the red resin, dragon's blood, in Dracaena cochinchinensis are significantly influenced by external factors, particularly stress. mdpi.comresearchgate.net This resin, rich in flavonoids like this compound, is considered a defensive response of the plant. nih.govbiorxiv.orgresearchgate.net

Mechanical damage is a primary factor that induces the formation of dragon's blood resin in D. cochinchinensis. mdpi.commdpi.comresearchgate.net When the stems, branches, or leaves of the plant are wounded, either by abiotic factors or biotic agents like insect infestation, resin accumulates in the xylem cells. mdpi.commdpi.com This accumulation is a defensive reaction to prevent the spread of injury and secondary damage. nih.gov The wound-induced response involves complex physiological and ecological processes, including the adjustment of metabolic pathways to produce defensive compounds. nih.gov

Research has shown that wounding stress triggers significant changes at both the metabolome and transcriptome levels in D. cochinchinensis. nih.govnih.gov Flavonoid biosynthesis and modification are among the main reactions observed in response to wound stress, particularly in the long term. nih.gov Transcriptome profiling has revealed that genes involved in flavonoid biosynthesis, including CHS, CHI, and F3H, are significantly upregulated after wounding stress. nih.gov The expression patterns of these genes correlate with the accumulation of flavonoids in the plant tissues. nih.govscispace.com

Furthermore, the induction of dragon's blood formation can be enhanced by other factors often associated with wounding, such as fungal infection. mdpi.commdpi.comresearchgate.net Fungi like Fusarium proliferatum have been shown to increase the yield of dragon's blood formation. mdpi.comresearchgate.net Chemicals such as oxalic acid and leucine (B10760876) can also have a similar effect. mdpi.com This suggests a complex interplay between mechanical damage, microbial presence, and chemical signals in triggering the plant's defense mechanisms and the subsequent production of flavonoid-rich resin. mdpi.comresearchgate.net The formation of dragon's blood is an integral part of the plant's defense against external stimuli. researchgate.net

Table: Key Enzymes in this compound Biosynthesis and Their Activities

| Enzyme | Abbreviation | Catalyzed Reaction | Role in Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid | Entry point from primary metabolism scielo.br |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and Malonyl-CoA to form Chalcone | First committed step in flavonoid synthesis scielo.br |

| Chalcone Isomerase | CHI | Isomerizes Chalcone to Flavanone (e.g., Naringenin) | Forms key intermediate for flavonoid branches scielo.brmdpi.com |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates Flavanones to form Dihydroflavonols (e.g., Dihydrokaempferol) | Precursor for flavonols, anthocyanins, etc. mdpi.comresearchgate.net |

Note: This table is generated based on the provided text and serves as a summary of the enzymatic steps discussed.

Fungal Induction (e.g., Fusarium proliferatum)

Fungal inoculation, particularly with Fusarium proliferatum, has been shown to significantly increase the yield of dragon's blood in Dracaena cochinchinensis plants. mdpi.comresearchgate.net Research has demonstrated that wounding the plant followed by fungal infection is essential for efficient dragon's blood formation. mdpi.comresearchgate.net

Studies using specific isolates of Fusarium proliferatum, such as YM-266 and YM-71213, have shown a substantial increase in dragon's blood yield compared to wounding alone. researchgate.net For instance, these isolates increased the yield by 2.7- and 3.3-times, respectively. researchgate.net The chemical composition of the fungal-induced dragon's blood has been found to be similar to that of natural dragon's blood, with potentially higher levels of certain compounds like loureirins a and b. researchgate.net This suggests that Fusarium proliferatum acts as an effective biotic elicitor for the production of the resin and its constituents. mdpi.comresearchgate.net

Fusarium proliferatum is a common fungal pathogen that can infect various crops and is known to produce mycotoxins like fumonisins. mdpi.comnih.gov However, in the context of dragon's blood production, its interaction with Dracaena cochinchinensis leads to the plant's defense response, resulting in resin formation. mdpi.comresearchgate.net The fungal-induced resin has also shown similar or higher antioxidant and antimicrobial activity compared to natural dragon's blood. researchgate.net

Chemical Elicitors (e.g., Oxalic Acid, Leucine)

In addition to fungal induction, chemical substances can also act as elicitors for dragon's blood formation. mdpi.comresearchgate.net Oxalic acid and leucine are examples of chemical elicitors that have been reported to increase the yield of dragon's blood. mdpi.comresearchgate.net

While the precise mechanisms by which oxalic acid and leucine induce this compound production are not fully elucidated in the provided search results, their role as elicitors suggests they interact with the plant's signaling pathways involved in secondary metabolite production. mdpi.comresearchgate.net Oxalic acid is a dicarboxylic acid that occurs naturally in many plants and is involved in various physiological processes. scribd.comiarc.fr Leucine is an essential amino acid that plays a role in protein biosynthesis and other metabolic functions. fishersci.benih.gov

The use of chemical elicitors offers a potential method to enhance the sustainable production of dragon's blood and its valuable compounds like this compound. mdpi.comresearchgate.net Further detailed research is needed to understand the specific molecular mechanisms triggered by these chemical elicitors and their impact on the biosynthetic pathways leading to this compound accumulation.

Here is a summary of the effects of different induction methods on dragon's blood yield, based on the provided information:

| Induction Method | Effect on Dragon's Blood Yield (compared to wounding alone) | Source(s) |

| Fusarium proliferatum (Isolate YM-266) | 2.7-times increase | researchgate.net |

| Fusarium proliferatum (Isolate YM-71213) | 3.3-times increase | researchgate.net |

| Oxalic Acid | Can increase yield | mdpi.comresearchgate.net |

| Leucine | Can increase yield | mdpi.comresearchgate.net |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Cochinchinenin Analogues

The total synthesis of this compound-related structures, such as cochinchinenone, has been achieved through various innovative strategies. These approaches aim to construct the core molecular framework efficiently, allowing for the potential synthesis of a diverse range of analogues. The synthesis of complex natural product-like scaffolds often requires the development of novel methodologies to create key structural features, such as quaternary stereogenic centers. nih.gov

Methodologies like the semi-pinacol rearrangement have been developed to facilitate the convergent coupling of fragments to form polycyclic systems containing quaternary stereocenters. nih.gov In this type of transformation, two complex fragments can be joined via a 1,2-addition, followed by a rearrangement reaction to construct the final scaffold. nih.gov This strategy has proven effective for creating complex polycyclic structures from simpler, readily available starting materials and is compatible with a wide array of functional groups, including silyl (B83357) ethers, esters, and aryl triflates. nih.gov Such convergent strategies are highly applicable to the synthesis of complex natural product analogues, including those of this compound.

Synthesis of Chalcone (B49325) Precursors and Related Structures

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key precursors for the biosynthesis and chemical synthesis of flavonoids and related compounds, including this compound. atlantis-press.comnih.gov They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. researchgate.net The synthesis of various chalcone derivatives is a well-established field, with numerous methods available for their preparation.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde. atlantis-press.comresearchgate.net Various catalysts and reaction conditions have been optimized to improve the yields and purity of the resulting chalcones. For instance, using a 60% potassium hydroxide (B78521) (KOH) solution as a catalyst has been shown to be effective. researchgate.net Studies have also explored ultrasound-assisted conditions to accelerate the reaction. nih.gov

Other synthetic methods for chalcones include:

Suzuki-Miyaura Coupling: This involves the palladium-catalyzed coupling of a benzoyl chloride with a styrylboronic acid or a phenylboronic acid with a cinnamoyl chloride. nih.gov

Sonogashira Isomerization Coupling: This method utilizes a palladium catalyst to react a phenyl-halide with a propargyl alcohol under microwave irradiation. nih.gov

One-Pot Synthesis: A green chemistry approach where phenylmethanol is oxidized in situ to benzaldehyde, which then reacts with an acetophenone in the same reaction vessel to form the chalcone. nih.gov

The synthesis of sappanchalcone, a specific chalcone derivative, has been achieved via the Claisen-Schmidt condensation of 4'-hydroxy-2'-methoxyacetophenone with 3,4-dihydroxybenzaldehyde. nih.gov The optimization of reaction conditions, such as the molar ratio of reactants and the concentration of the base, was crucial for maximizing the yield. nih.gov

Table 1: Selected Synthetic Methods for Chalcone Derivatives

| Method | Reactants | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Substituted Benzaldehyde and Acetophenone | Potassium Hydroxide (KOH) | Common, base-catalyzed method. researchgate.net | researchgate.net |

| Ultrasound-Assisted Claisen-Schmidt | Benzaldehyde and Acetophenone Derivatives | KOH, Methanol | Accelerated reaction times. nih.gov | nih.gov |

| Suzuki-Miyaura Coupling | Benzoyl Chloride and Styrylboronic Acid | Pd(PPh₃)₄, CsCO₃ | Palladium-catalyzed cross-coupling. nih.gov | nih.gov |

| Sonogashira Coupling | Phenyl-halide and Propargyl Alcohol | PdCl₂(PPh₃)₂, Microwave | Palladium-catalyzed reaction under microwave irradiation. nih.gov | nih.gov |

| One-Pot Oxidation-Condensation | Phenylmethanol and Acetophenone | CrO₃ | In situ generation of aldehyde. nih.gov | nih.gov |

Strategies for Analog Design and Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues are central to medicinal chemistry, aiming to understand the relationship between a molecule's structure and its biological activity (SAR). nih.govresearchgate.net This knowledge is then used to design new compounds with improved potency, selectivity, or other pharmacological properties. chemrxiv.org For natural products like this compound, SAR studies involve the systematic modification of the chemical structure to identify key functional groups and structural motifs responsible for its biological effects.

General strategies for analog design often involve:

Modification of Substituents: Adding, removing, or changing functional groups on the aromatic rings can significantly impact activity. For instance, in coumarin (B35378) derivatives, the introduction of electron-withdrawing groups like nitro groups was found to enhance antifungal activity. mdpi.com

Alteration of the Core Scaffold: Modifying the central heterocyclic or open-chain structure can lead to new classes of compounds with different biological profiles. nih.gov

Hybridization: Combining the structural features of two or more different pharmacophores can result in hybrid molecules with novel or synergistic activities. researchgate.net

For chalcone-based structures, SAR studies have revealed several important trends. The substitution pattern on both aromatic rings of the chalcone framework plays a critical role in determining biological activity. nih.gov For example, in a series of chalcone derivatives evaluated as xanthine (B1682287) oxidase inhibitors, specific dihydroxy substitution patterns were found to be crucial for potent inhibition. nih.gov The development of a comprehensive SAR is essential for rationally designing the next generation of this compound analogues as potential therapeutic agents. researchgate.netchemrxiv.org

Table 2: General SAR Strategies and Observations in Related Heterocyclic Compounds

| Compound Class | Design Strategy | Key SAR Observation | Reference |

|---|---|---|---|

| Nitrogen-Containing Heterocycles | Modification of the N-heterocyclic ring system. | The core heterocyclic structure is crucial for a broad range of biological activities. nih.gov | nih.gov |

| Coumarins | Introduction of electron-withdrawing groups and variation of O-substituents. | O-substitution is essential for antifungal activity; electron-withdrawing groups favor activity. mdpi.com | mdpi.com |

| Chalcones | Variation of substituents on the aromatic rings. | The position and nature of hydroxyl groups on the aromatic rings significantly influence xanthine oxidase inhibitory activity. nih.gov | nih.gov |

| Cinnamic Acid Derivatives | Analysis of the relationship between structural scaffolding and therapeutic potential. | The activity is intrinsically linked to the interaction between the overall structure and its molecular target. researchgate.net | researchgate.net |

Mechanistic Insights into Biological Activities

Anti-inflammatory Mechanisms

Cochinchinenin exerts its anti-inflammatory effects through a multi-targeted approach, influencing key cellular signaling pathways, enzyme expression, and the production of inflammatory mediators.

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated by IκB kinase (IKK) and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov

Research indicates that this compound can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibitory action effectively blocks the activation of the NF-κB pathway, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes. This mechanism is a key contributor to the anti-inflammatory properties of this compound.

Table 1: Effect of this compound on NF-κB Signaling Pathway Components

| Signaling Component | Effect of this compound | Reference |

| IκBα Phosphorylation | Inhibition | nih.gov |

| NF-κB p65 Nuclear Translocation | Inhibition | nih.gov |

This table is interactive. Click on the headers to sort.

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade by catalyzing the synthesis of prostaglandins (B1171923) (PGs), potent inflammatory mediators. nih.gov Unlike the constitutively expressed COX-1, COX-2 levels are significantly upregulated at sites of inflammation.

Studies have demonstrated that this compound can significantly inhibit the expression of COX-2. nih.gov By downregulating COX-2, this compound effectively reduces the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), thereby mitigating the inflammatory response. nih.govnih.gov This selective modulation of COX-2 expression is a crucial aspect of its anti-inflammatory mechanism, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often inhibit both COX-1 and COX-2, leading to potential side effects. nih.gov

Table 2: Impact of this compound on COX-2 and Prostaglandin Synthesis

| Molecule | Effect of this compound | Reference |

| COX-2 Expression | Downregulation | nih.gov |

| Prostaglandin E2 (PGE2) Production | Inhibition | nih.gov |

This table is interactive. Click on the headers to sort.

This compound's anti-inflammatory prowess extends to its ability to modulate the production of various key inflammatory mediators. Beyond its impact on the NF-κB and COX-2 pathways, it directly influences the levels of pro-inflammatory cytokines and other signaling molecules.

Research has shown that extracts from Dracaena cochinchinensis, a source of this compound, can markedly suppress the mRNA and protein levels of pro-inflammatory factors such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS) in activated microglial cells. researchgate.net Specifically, this compound has been found to significantly inhibit the release of nitric oxide (NO), TNF-α, and interleukin-6 (IL-6). nih.gov This broad-spectrum inhibition of inflammatory mediators underscores the comprehensive nature of this compound's anti-inflammatory action.

Table 3: this compound's Effect on Various Inflammatory Mediators

| Inflammatory Mediator | Effect of this compound | Reference |

| Nitric Oxide (NO) | Significant Inhibition | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Inhibition | nih.govresearchgate.net |

| Interleukin-6 (IL-6) | Significant Inhibition | nih.gov |

| Interleukin-1β (IL-1β) | Significant Inhibition | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Analgesic Mechanisms via Ion Channel Modulation

The analgesic effects of this compound are, in part, attributable to its interaction with specific ion channels involved in pain signaling, particularly tetrodotoxin-resistant (TTX-R) sodium channels.

Tetrodotoxin-resistant (TTX-R) sodium channels, such as NaV1.8, are predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG), which are crucial for transmitting pain signals. nih.govnih.govfrontiersin.org These channels are less sensitive to the blocking effects of tetrodotoxin (B1210768) (TTX), a potent neurotoxin. nih.gov

Studies using the whole-cell patch-clamp technique have revealed that this compound can modulate the currents of TTX-R sodium channels in rat DRG neurons. ajol.info Specifically, different forms of this compound, such as this compound A and B, exhibit distinct modes of action on these channels, leading to an antagonistic interaction when co-administered. ajol.info This modulation of TTX-R sodium channel activity directly impacts the excitability of nociceptive neurons, thereby contributing to the analgesic properties of this compound. The functional alterations in NaV1.8 channels are considered pivotal in the development of neurogenic inflammation and hyperalgesia. nih.gov

The precise molecular binding sites of this compound on sodium channels are an area of ongoing investigation. However, insights can be drawn from studies on other sodium channel blockers and the general structure of the channel. Voltage-gated sodium channels are large transmembrane proteins, and various toxins and drugs interact with specific sites on the α-subunit. nih.gov

It is hypothesized that this compound, like other small molecule inhibitors, may interact with residues within the channel's outer vestibule or the pore itself, thereby physically obstructing the passage of sodium ions. The binding of molecules to the outer vestibule can be influenced by charged residues in this region. nih.gov The specific amino acid composition of the TTX-R sodium channel pore, which differs from TTX-sensitive channels, likely contributes to the differential effects of this compound. johnshopkins.edunih.gov Further research involving mutagenesis studies and molecular dynamics simulations will be necessary to precisely map the binding site of this compound on TTX-R sodium channels.

Kinetic and Receptor Theory Models (e.g., Occupancy Theory, Rate Theory)

The interaction of this compound with its biological targets can be understood through established pharmacological models such as Occupancy Theory and Rate Theory. These models provide a framework for quantifying the relationship between a drug's concentration and the biological response it elicits.

Occupancy Theory: First proposed by A.J. Clark, this theory posits that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug. fiveable.mecutm.ac.inwikipedia.orgderangedphysiology.com The response is initiated by the formation of a drug-receptor complex, and the maximal effect is achieved when all receptors are occupied. cutm.ac.inwikipedia.org This theory involves two key concepts: affinity, the ability of the drug to bind to the receptor, and efficacy (or intrinsic activity), the ability of the drug-receptor complex to produce a pharmacological response. cutm.ac.in For an agonist like this compound C at the GLP-1 receptor, this model suggests that as its concentration increases, more GLP-1 receptors become occupied, leading to a greater downstream signaling cascade until saturation is reached. fiveable.me

Rate Theory: As an alternative, Paton's Rate Theory proposes that the biological response is proportional to the rate of drug-receptor association, not the number of occupied receptors. cutm.ac.inroyalsocietypublishing.org According to this model, excitation occurs with each association of a drug molecule with a receptor. cutm.ac.in Therefore, a drug's activity is determined by its rates of association (k₁) and dissociation (k₂). royalsocietypublishing.org Agonists are characterized by high rates of both association and dissociation, whereas antagonists have a high rate of association but a very slow rate of dissociation, thus blocking the receptor. cutm.ac.in Partial agonists would exhibit intermediate dissociation rates. cutm.ac.inroyalsocietypublishing.org In the context of this compound C, this theory would suggest that its agonist activity stems from a rapid association with and dissociation from the GLP-1 receptor, allowing for numerous binding events per unit of time.

Antagonistic Interactions between this compound A and B on Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells and are common targets for various natural toxins. nih.govnih.gov These toxins can either physically block the channel's pore or modify its gating kinetics. nih.gov While some compounds from Dracaena cochinchinensis have been noted for their effects on ion channels, the currently available scientific literature does not describe a specific antagonistic interaction between this compound A and this compound B on sodium channels. Antagonism in pharmacology occurs when one substance counteracts the effect of another. nih.gov For example, studies on other natural compounds, like aconitine, have shown that its effects on sodium channels can be antagonized by other agents such as tetrodotoxin or berberine. mdpi.com However, a similar direct competitive or non-competitive antagonistic relationship between this compound A and B at the sodium channel has not been documented in the searched sources.

Anti-diabetic Mechanisms via Receptor Agonism

This compound C has been identified as a potential nonpolypeptide agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor. fiveable.mederangedphysiology.com The GLP-1 receptor is a significant therapeutic target for type 2 diabetes because its activation stimulates insulin (B600854) secretion in a glucose-dependent manner, avoiding the risk of hypoglycemia associated with some other anti-diabetic drugs. fiveable.mecutm.ac.in As a G-protein-coupled receptor, its activation initiates a cascade of intracellular events that enhance pancreatic beta-cell function. fiveable.me The development of nonpolypeptide agonists like this compound C is of particular interest because they may overcome the limitation of polypeptide drugs, which are susceptible to degradation by enzymes like dipeptidyl peptidase-4 (DPP-4) in the body. fiveable.mecutm.ac.in

A key mechanism confirming the agonist activity of this compound C at the GLP-1 receptor is its ability to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and adenosine triphosphate (ATP). fiveable.me The binding of an agonist to the GLP-1 receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to synthesize cAMP from ATP. nih.govnih.gov This elevation in cAMP is a critical second messenger in the insulin secretion pathway. nih.govresearchgate.net It potentiates glucose-stimulated insulin release by acting on sites distal to the initial rise in cytosolic calcium. researchgate.net Cell-based experiments have demonstrated that treatment with this compound C leads to a measurable increase in both intracellular cAMP and ATP, which is indicative of GLP-1 receptor activation and enhanced glucose metabolism in pancreatic beta cells. fiveable.mecutm.ac.in

Molecular docking simulations have provided detailed insights into the binding of this compound C to the extracellular domain of the GLP-1 receptor. fiveable.mewikipedia.org The analysis reveals that the interaction is stabilized primarily by hydrophobic interactions and hydrogen bonds. fiveable.mewikipedia.org this compound C fits into a binding pocket where it interacts with several key amino acid residues. wikipedia.org

The primary interactions are hydrophobic, involving specific residues of the GLP-1 receptor. fiveable.mewikipedia.org Additionally, hydrogen bonds are formed between the compound and the receptor, further stabilizing the complex. wikipedia.org

Interactive Table: Molecular Docking Details of this compound C with GLP-1 Receptor

| Interaction Type | Interacting Amino Acid Residues | Reference |

|---|---|---|

| Hydrophobic Interactions | Ser31, Leu32, Thr35, Val36, Trp39, Tyr88 | fiveable.mewikipedia.org |

| Hydrogen Bonding | Specific residues (detailed in source table) | wikipedia.org |

These specific molecular interactions confirm a stable binding mode for this compound C within the GLP-1 receptor, supporting its function as an agonist.

Anti-platelet Aggregation Mechanisms

Several compounds isolated from the resin of Dracaena cochinchinensis, known as "Dragon's Blood," have demonstrated anti-platelet aggregation properties. mdpi.com Notably, this compound A and Loureirin B have been shown to inhibit platelet aggregation induced by adenosine diphosphate (B83284) (ADP). mdpi.com Platelet aggregation is a critical process in hemostasis, but its abnormal activation can lead to thrombosis. nih.gov

The mechanism for this activity appears to involve common signaling pathways within the platelet. nih.gov Research on related flavonoid compounds from the same source, such as Loureirin A and Loureirin B, suggests that they may inhibit platelet activation by impairing the PI3K/Akt signaling pathway. researchgate.net The P2Y12 receptor, which is activated by ADP, signals through the PI3K pathway to activate platelets. nih.govyoutube.com By interfering with this cascade, compounds like this compound A can reduce platelet activation and subsequent aggregation. researchgate.netnih.gov The total flavonoids from Dragon's Blood have been shown to inhibit ADP-induced platelet aggregation, suggesting this is a shared mechanism among the flavonoid constituents. mdpi.com

Interactive Table: Compounds from Dracaena cochinchinensis with Anti-platelet Activity

| Compound | Activity | Inducing Agent | Proposed Mechanism | Reference |

|---|---|---|---|---|

| This compound A | Inhibitory | ADP | Impairment of signaling pathways (e.g., PI3K/Akt) | researchgate.netmdpi.com |

| Loureirin B | Inhibitory | ADP | Impairment of PI3K/Akt signaling | researchgate.netmdpi.com |

| Loureirin A | Inhibitory | Not specified | Impairment of PI3K/Akt signaling | researchgate.net |

| 3,4'-dihydroxy-5-methoxystilbene | Inhibitory | ADP | Not specified | mdpi.com |

Inhibition of ADP-Induced Platelet Aggregation

Adenosine diphosphate (ADP) is a significant agonist in platelet activation and aggregation, a process central to hemostasis and thrombosis. nih.gov The activation of platelets by ADP leads to a cascade of events including shape change, mobilization of intracellular calcium, and the exposure of fibrinogen binding sites, ultimately resulting in aggregation. nih.govnih.gov

This compound A, a flavonoid isolated from Dragon's Blood resin of Dracaena cochinchinensis, has been identified for its role in modulating this process. In vitro studies have demonstrated that this compound A exerts an inhibitory effect on platelet aggregation induced by ADP. nih.gov This finding is consistent with the traditional use of Dragon's Blood resin to promote blood circulation and disperse blood stasis. mdpi.com The mechanism is thought to be linked to the broader activities of flavonoids on pathways that influence blood coagulation and thrombosis. mdpi.com Research on the total flavonoids from Dragon's Blood has shown they can affect platelet aggregation, suggesting that compounds like this compound A are key contributors to this bioactivity. nih.govmdpi.com

Table 1: Investigated Effects of this compound A on Platelet Aggregation

| Compound | Biological Source | Activity | Investigated Mechanism |

|---|

Antioxidant Mechanisms

The antioxidant activity of chemical compounds is generally attributed to two primary mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, an electron is transferred to the radical. mdpi.com Phenolic compounds, including flavonoids like this compound, are known to be effective antioxidants through these mechanisms. mdpi.commdpi.com

Extracts from Dracaena cochinchinensis, the plant source of this compound, have demonstrated significant antioxidant potential in various assays. ufu.br Studies utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays have confirmed the potent antioxidant activity of these extracts. ufu.brresearchgate.net The high levels of total phenolic and flavonoid content in these extracts are correlated with their strong antioxidant capacity. ufu.brresearchgate.net The mechanism involves the scavenging of reactive oxygen species (ROS), which helps to mitigate oxidative stress. mdpi.com The structure of flavonoids is crucial to their antioxidant function, with hydroxyl groups on the aromatic rings playing a key role in donating hydrogen atoms or electrons to neutralize free radicals. mdpi.com

Table 2: Antioxidant Activity of Dracaena cochinchinensis Extracts

| Extract Source | Assay | Finding |

|---|---|---|

| Ethanolic extract of D. cochinchinensis | DPPH Assay | High level of antioxidant activity ufu.br |

| Ethanolic extract of D. cochinchinensis | ABTS Assay | High level of antioxidant activity ufu.br |

Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)

This compound is found within the resin of Dracaena species, which have a documented history of use for their antimicrobial properties. nih.govnih.gov The mechanisms underlying these effects are multifaceted and characteristic of phenolic compounds.

Antibacterial Mechanisms: The antibacterial action of compounds from Dracaena cochinchinensis involves the disruption of bacterial structures and functions. One key mechanism is the compromising of cell membrane integrity. researchgate.net Time-kill assays using ethanolic extracts have shown that exposure leads to the complete death of bacteria, with scanning electron microscopy revealing leakage of the cell membranes. researchgate.net Flavonoids and other phenolic compounds can also inhibit bacterial enzymes and interfere with DNA replication. mdpi.com Some plant-derived compounds act as efflux pump inhibitors (EPIs), enhancing the efficacy of antibiotics against multi-drug resistant (MDR) bacteria by preventing the expulsion of the drugs from the bacterial cell. mdpi.comnih.gov Studies have shown that constituents of D. cochinchinensis exhibit antibacterial activity against pathogens like Propionibacterium acnes and Staphylococcus aureus. researchgate.net

Antifungal Mechanisms: The antifungal mechanisms of natural products often involve targeting the fungal cell wall or cell membrane. researchgate.net The fungal cell wall, composed of chitin (B13524) and β-glucan, is a prime target not present in human cells. researchgate.netnih.gov Some compounds can inhibit enzymes essential for cell wall synthesis, such as glucan synthase, leading to cell wall disruption and fungal cell death. nih.gov Another major target is ergosterol (B1671047), a key component of the fungal cell membrane. Inhibition of ergosterol synthesis or direct binding to ergosterol disrupts membrane permeability, causing leakage of cellular contents and cell death. researchgate.net Stilbenoids and other phenolic compounds found in Dracaena species have shown potent, broad-spectrum inhibitory activity against various fungal strains, suggesting their potential as natural fungicides. researchgate.net This activity is believed to be a defense mechanism the plant produces in response to fungal infection. nih.gov

Table 3: Antimicrobial Activity of Compounds and Extracts from Dracaena Species

| Agent | Target Organism(s) | Observed Mechanism/Effect |

|---|---|---|

| Ethanolic extract of D. cochinchinensis | Bacteria | Causes leakage of cell membrane contents researchgate.net |

| Constituents of D. cochinchinensis | P. acnes, S. aureus | Growth inhibition researchgate.net |

| Stilbenoids from D. cochinchinensis | Exserohilum turcicum, Bipolaris maydis, Curvularia lunata, F. graminearum | Broad-spectrum inhibitory activity researchgate.net |

Future Directions and Research Opportunities

Elucidation of Undiscovered Mechanisms of Action

While cochinchinenin and its derivatives have been associated with several bioactivities, the precise molecular mechanisms underlying many of these effects are not fully understood. For instance, this compound B has been shown to inhibit the capsaicin-activated ion channel, suggesting a potential analgesic mechanism. mdpi.com Another derivative, this compound C, has been identified as a potential nonpolypeptide agonist for the glucagon-like peptide-1 (GLP-1) receptor, indicating a pathway for its anti-diabetic effects. rsc.org

However, for its broader reported activities, such as anti-inflammatory, antioxidant, and immunomodulatory effects, the specific molecular targets and signaling cascades remain to be fully elucidated. nih.govnih.gov Future research should prioritize the identification of direct protein binding partners for this compound. Advanced techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to uncover these interactions. Furthermore, investigating its influence on key inflammatory pathways (e.g., NF-κB, MAPKs) and cellular stress responses will be crucial to building a comprehensive understanding of how this compound exerts its effects at a molecular level. mssm.edu A deeper knowledge of its mechanisms is essential for predicting its therapeutic efficacy and potential off-target effects.

Exploration of Novel Biological Activities

Initial research has established a solid foundation for the biological activities of this compound, which is found in extracts known to possess anti-inflammatory, antioxidant, antibacterial, anti-tyrosinase, and anticancer properties. nih.govufu.brresearchgate.net Specific compounds within the this compound family have been linked to anti-diabetic and analgesic effects. mdpi.comrsc.org

The existing evidence strongly suggests that the therapeutic potential of this compound may extend to other complex diseases. For example, the neuroprotective functions identified in extracts containing this compound warrant further investigation into its potential application for neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.govfrontiersin.org Its known ability to modulate immune responses could be explored for treating autoimmune disorders. nih.gov Given its interaction with the GLP-1 receptor, a key target in metabolic regulation, its effects on other metabolic conditions beyond diabetes, such as obesity and non-alcoholic fatty liver disease, represent a logical and promising avenue for new research. rsc.orgnih.gov Additionally, while general anticancer activity has been noted in extracts, studies focusing on this compound's specific efficacy against a wider range of cancer cell lines and its potential as a chemosensitizing agent could reveal novel applications in oncology. nih.govresearchgate.netmdpi.commdpi.com

| Established Biological Activity Area | Potential Novel Research Areas |

|---|---|

| Anti-inflammatory & Analgesic mdpi.comnih.gov | Autoimmune Disorders (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease) |

| Antidiabetic rsc.orgresearchgate.net | Broader Metabolic Syndrome (e.g., Obesity, Dyslipidemia) |

| Antioxidant nih.govufu.br | Age-related Macular Degeneration, Cardiovascular Disease |

| Neuroprotection nih.govfrontiersin.org | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) |

| Anticancer nih.govresearchgate.net | Chemosensitization, Metastasis Inhibition, Specific Cancer Types |

| Antibacterial & Antifungal mdpi.comufu.br | Biofilm Inhibition, Treatment of Drug-Resistant Microbial Strains |

Development of Sustainable Production Methods

Currently, this compound is sourced from the resin of Dracaena species, which forms in response to stress, mechanical damage, or fungal infection. mdpi.comresearchgate.net This reliance on a slow-growing, and in some cases endangered, plant species makes the natural supply chain unsustainable and difficult to scale. researchgate.net To overcome this limitation, the development of alternative and sustainable production methods is critical.

Future research should focus on two primary strategies:

Biocatalysis and Induced Production: Studies have shown that inoculating Dracaena cochinchinensis with specific fungi, such as Fusarium proliferatum, can significantly increase the yield of dragon's blood resin. researchgate.net This process of using biological elicitors could be optimized for large-scale, controlled production in cultivated plants. Further investigation into the specific enzymes and metabolic triggers involved in this symbiotic or pathogenic interaction could lead to cell-free enzymatic synthesis or fermentation-based production systems using genetically engineered microorganisms.

Improved Chemo-synthesis: While the natural source is complex, the chemical structure of this compound is amenable to total synthesis. Developing a cost-effective, high-yield, and environmentally friendly chemo-synthetic route is a major goal. Research in this area would involve designing novel synthetic pathways that minimize steps, use cheaper starting materials, and avoid hazardous reagents. A successful synthetic strategy would ensure a stable, pure, and reliable supply of this compound for extensive pharmacological testing and potential clinical use.

Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Molecular Modulation

To date, comprehensive structure-activity relationship (SAR) studies on this compound are lacking. SAR studies are fundamental to drug discovery, as they systematically investigate how modifying different parts of a molecule's chemical structure affects its biological activity. nih.govnih.gov Such studies are essential for optimizing a lead compound like this compound into a drug candidate with enhanced potency, greater target selectivity, and an improved safety profile.

A dedicated SAR research program for this compound should be initiated. This would involve the synthesis of a library of this compound derivatives with systematic modifications at key positions, such as:

The hydroxyl groups on the aromatic rings.

The methoxy (B1213986) group.

The linkage between the flavanone (B1672756) and chalcone (B49325) moieties.

These derivatives would then be screened in biological assays to measure their effects on known targets, such as the GLP-1 receptor or capsaicin-activated ion channels. mdpi.comrsc.org This would allow researchers to identify the key pharmacophores responsible for its activity. nih.gov For example, molecular modeling and SAR could guide the design of derivatives with a higher binding affinity for the GLP-1 receptor, potentially leading to a more potent anti-diabetic agent. mssm.edu This rational design approach is critical for the targeted molecular modulation of this compound to maximize its therapeutic potential. nih.gov

Integration of Omics Technologies in Biosynthesis and Mechanism Research

The integration of advanced "omics" technologies, such as metabolomics and transcriptomics, offers a powerful approach to accelerate research into both the biosynthesis and mechanisms of action of this compound. nih.gov

Biosynthesis Research: Transcriptomic and metabolomic analyses of Dracaena cochinchinensis under different stress conditions (e.g., wounding or fungal infection) have already begun to shed light on the complex biosynthetic pathways leading to flavonoid production. mdpi.comnih.gov These studies have identified wound-induced genes encoding key enzymes like chalcone synthase (CHS), chalcone isomerase (CHI), and dihydroflavonol 4-reductase (DFR). mdpi.com Future research can expand on this by using single-cell omics to pinpoint the exact cell types responsible for synthesis. This knowledge can be harnessed to metabolically engineer plants or microbial hosts for enhanced production of this compound. nih.gov

Mechanism of Action Research: Omics technologies can also be applied to elucidate this compound's mechanism of action in human cells. By treating various cell lines (e.g., pancreatic beta-cells, neurons, cancer cells) with this compound and analyzing the resulting changes in the transcriptome and metabolome, researchers can obtain an unbiased, system-wide view of the cellular response. researchgate.net This can reveal which signaling pathways are activated or inhibited and identify novel downstream targets, providing crucial insights that complement traditional pharmacological methods.

Q & A

Q. What experimental methods are commonly used to characterize the molecular structure of Cochinchinenin?

this compound's structure is typically characterized using computational tools (e.g., PubChem, PDB) and spectroscopic techniques. For example:

- Molecular docking : Tools like Discovery Studio 4.1 simulate interactions between this compound and target proteins (e.g., GLP-1 receptor) by aligning 3D structures from databases such as PDB .

- Fluorescence spectroscopy : Two-dimensional and three-dimensional fluorescence spectra quantify binding affinity and conformational changes in target proteins, with parameters like emission wavelength (290–500 nm) and excitation wavelength (280 nm) .

- Chemical databases : PubChem provides structural data (e.g., CAS 400603-95-4 for this compound) .

Q. How are this compound compounds extracted and purified for pharmacological studies?

this compound A and B are extracted from Dracaena cochinchinensis resin. Standard protocols include:

- Chromatographic separation : Column chromatography or HPLC for isolation.

- Purity validation : NMR, mass spectrometry, and elemental analysis to confirm identity and purity (>95%) .

- Bioactivity screening : In vitro assays (e.g., sodium channel modulation in rat dorsal root ganglion neurons) .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound's interaction with target proteins like the GLP-1 receptor?

Molecular docking involves:

- Target selection : Retrieve high-resolution receptor structures (e.g., GLP-1 receptor PDB ID: 4ZGM) .

- Parameter optimization : Adjust binding site residues, grid size, and scoring functions (e.g., Discovery Studio's "CDOCKER" algorithm) .

- Validation : Compare docking results with experimental data (e.g., fluorescence quenching constants) to refine binding models .

Q. How do researchers resolve contradictions in this compound's dual effects on sodium channels?

this compound A and B exhibit antagonistic effects on TTX-resistant sodium channels due to differing kinetic mechanisms:

- Occupancy vs. rate theory : A follows occupancy theory (equilibrium binding), while B aligns with rate theory (kinetic activation). Statistical tests (e.g., goodness-of-fit) validate these models .

- Methodological reconciliation : Use patch-clamp electrophysiology to measure ion currents and computational modeling to simulate binding constants (e.g., combination/dissociation rates: A = 198.7 × 10⁻³ vs. B = 99.9 × 10⁻³) .

Q. What methodological strategies ensure reproducibility in this compound-related studies?

- Detailed protocols : Document buffer compositions (e.g., 50 mM Tris–HCl, pH 7.4) and instrument parameters (e.g., slit width = 5 nm, voltage = 950 V in fluorescence assays) .

- Data transparency : Include raw data (e.g., fluorescence intensity F₀/F ratios) in appendices and cite technical reports for omitted details .

- Cross-validation : Combine in silico (molecular docking) and in vitro (ATP/cAMP assays) methods to confirm mechanisms .

Q. How are fluorescence quenching assays designed to analyze this compound-protein interactions?

Fluorescence assays require:

- Concentration gradients : Titrate this compound (0–0.045 mmol/L) against a fixed protein concentration (0.025 mmol/L) .

- Stern-Volmer analysis : Calculate quenching constants (Ksv) and binding stoichiometry using F₀/F vs. [this compound] plots .

- Thermodynamic parameters : Derive ΔG, ΔH, and ΔS from temperature-dependent studies to classify binding forces (e.g., hydrophobic vs. electrostatic) .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound's bioactivity across studies?

- Source validation : Confirm plant species (e.g., Dracaena cochinchinensis vs. Daemonorops species) and extraction protocols to avoid batch variability .

- Dose-response standardization : Use EC₅₀ values and Hill coefficients to normalize activity comparisons .

- Meta-analysis : Systematically review studies using PRISMA guidelines to identify confounding factors (e.g., solvent effects from DMSO) .

Q. What statistical frameworks are suitable for analyzing this compound's synergistic or antagonistic effects?

- Greco model : Quantify drug interactions using the equation: , where = dose of drug i, = dose producing equivalent effect alone .

- Isobolograms : Graphically represent additive, synergistic, or antagonistic effects by plotting effective dose combinations .

Ethical and Reporting Standards

Q. How should researchers report this compound studies to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

- Experimental rigor : Provide synthesis details for ≤5 compounds in the main text; additional data in supplementary files .

- Reproducibility : Include CAS numbers, instrument models, and software versions (e.g., Discovery Studio 4.1) .

- Ethical compliance : Declare animal ethics approvals (e.g., hyperglycemia rat models) and conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.